molecular formula C₄¹³C₄H₁₂N₄O₅ B1160423 5-Azacytidine-13C4

5-Azacytidine-13C4

Cat. No.: B1160423
M. Wt: 248.18
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azacytidine-13C4 is a stable isotope-labeled analog of the nucleoside cytidine, specifically designed for advanced epigenetic and cancer research. This compound serves as a critical tool for investigating the mechanism of action of hypomethylating agents. Its primary research value lies in its ability to inhibit DNA methyltransferases (DNMTs), leading to DNA hypomethylation. Once incorporated into DNA, the azacytosine ring forms a covalent bond with DNMTs, effectively trapping and depleting them. This process results in the genome-wide hypomethylation and subsequent reactivation of silenced genes, including tumor suppressors, which is a key area of study in myeloid malignancies and other cancers . The incorporation of the 13C4 isotope makes this compound indispensable for quantitative mass spectrometry-based assays, allowing researchers to precisely track the cellular uptake, phosphorylation, and incorporation into nucleic acids of the drug amidst the background of endogenous nucleotides. It is particularly valuable in pharmacokinetic and metabolic studies aimed at elucidating resistance mechanisms, such as variations in the expression of activation enzymes like uridine-cytidine kinases (UCK1/2) or shifts toward de novo pyrimidine synthesis pathways . Beyond the direct hypomethylating effect, research using 5-azacytidine has unveiled complex antineoplastic mechanisms, including the induction of an immune response through the reactivation of endogenous retroelements, triggering a viral mimicry state in cancer cells . The use of this compound enables a more precise dissection of these epigenetic and immunomodulatory pathways, providing a powerful reagent for decoding the multifaceted mechanisms of action of hypomethylating agents in biological systems.

Properties

Molecular Formula

C₄¹³C₄H₁₂N₄O₅

Molecular Weight

248.18

Synonyms

Azacitidine-13C4;  4-Amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one-13C4;  5-AC-13C4;  5-AZC-13C4;  5-AZCR-13C4;  5-AzaC-13C4;  Antibiotic U 18496-13C4;  Azacytidine-13C4;  Ladakamycin-13C4;  Ledakamycin-13C4;  Mylosar-13C4;  NSC 102816-13C4;  NSC 103-627-13C

Origin of Product

United States

Molecular Mechanisms of Action of 5 Azacytidine

DNA Methyltransferase Inhibition and Covalent Adduct Formation

A key aspect of 5-Azacytidine's mechanism is its ability to disrupt DNA methylation, a crucial epigenetic process.

5-Azacytidine (B1684299) acts as a potent inhibitor of DNA methyltransferases. stemcell.comresearchgate.nettoku-e.com After being incorporated into the DNA of a cell, it serves as a fraudulent substrate for DNMTs. The presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring, in place of a carbon, is critical to its inhibitory function. drugbank.com During the methylation process, DNMTs form a transient covalent bond with the cytosine base they are methylating. However, when the enzyme encounters a 5-Azacytidine residue, this covalent bond becomes irreversible. researchgate.netaacrjournals.org This action effectively sequesters the DNMT enzyme, leading to its depletion and a subsequent global demethylation of the cell's DNA. researchgate.netaacrjournals.org

This inhibitory process has been shown to reactivate genes that were previously silenced by methylation, a common occurrence in various cancers. aacrjournals.org

The interaction between 5-Azacytidine incorporated into DNA and DNMTs results in the formation of stable and irreparable DNA-protein adducts. aacrjournals.orgrndsystems.com These adducts are a form of DNA damage that can block DNA replication. nih.gov The cell recognizes these adducts as abnormalities, which can trigger DNA damage response pathways. aacrjournals.org The formation of these covalent enzyme-DNA adducts is considered a significant contributor to the cytotoxic effects of 5-Azacytidine. aacrjournals.orgspandidos-publications.com Research has shown that these adducts can lead to replication fork collapse and the generation of DNA double-strand breaks, ultimately inducing apoptosis (programmed cell death). aacrjournals.orgnih.gov

Interaction with DNA Methyltransferases (DNMTs)

Nucleic Acid Incorporation and Functional Consequences

5-Azacytidine's ability to be incorporated into both DNA and RNA is central to its biological activity. stemcell.comdrugbank.comtoku-e.com

For 5-Azacytidine, a ribonucleoside, to be incorporated into DNA, it must first be converted to its deoxyribose form. wikipedia.orgplos.org Following cellular uptake, it is phosphorylated into 5-azacytidine diphosphate (B83284). drugbank.compagepress.org A portion of this is then reduced by ribonucleotide reductase to 5-aza-deoxycytidine diphosphate, which is subsequently phosphorylated to 5-aza-deoxycytidine triphosphate. drugbank.compagepress.org This deoxy-form can then be incorporated into replicating DNA. drugbank.complos.orgpagepress.org

The incorporation into DNA is the prerequisite for the DNMT inhibition described earlier. ashpublications.org The presence of 5-Azacytidine within the DNA strand is what allows for the trapping of DNMT enzymes, leading to hypomethylation and the induction of DNA damage responses. aacrjournals.orgrndsystems.com

Table 1: Cellular Processing of 5-Azacytidine for DNA Incorporation

StepEnzymeProduct
PhosphorylationUridine-cytidine kinase5-azacytidine monophosphate
PhosphorylationPyrimidine monophosphate/diphosphate kinases5-azacytidine diphosphate
ReductionRibonucleotide reductase5-aza-deoxycytidine diphosphate
PhosphorylationNucleoside-diphosphate kinase5-aza-deoxycytidine triphosphate
IncorporationDNA polymerase5-Azacytidine in DNA

This table outlines the enzymatic pathway leading to the incorporation of 5-Azacytidine into DNA.

As a ribonucleoside analog, 5-Azacytidine is more readily incorporated into RNA than into DNA. wikipedia.orgdrugbank.com After cellular uptake and phosphorylation to 5-azacytidine triphosphate, it can be directly incorporated into newly synthesized RNA molecules by RNA polymerases. drugbank.compagepress.org

Table 2: Cellular Processing of 5-Azacytidine for RNA Incorporation

StepEnzymeProduct
PhosphorylationUridine-cytidine kinase5-azacytidine monophosphate
PhosphorylationPyrimidine monophosphate/diphosphate kinases5-azacytidine triphosphate
IncorporationRNA polymerase5-Azacytidine in RNA

This table shows the more direct pathway for 5-Azacytidine incorporation into RNA.

The incorporation of 5-Azacytidine into RNA has significant functional consequences, leading to the disruption of RNA metabolism. drugbank.comnih.gov This can manifest in several ways:

Disassembly of Polyribosomes: The presence of 5-Azacytidine in messenger RNA (mRNA) can interfere with the assembly and function of polyribosomes, which are essential for efficient protein synthesis. wikipedia.orgdrugbank.com

Defective tRNA Function: Incorporation into transfer RNA (tRNA) can lead to defective methylation and impair its acceptor function, hindering the process of translation. wikipedia.orgdrugbank.com

Inhibition of Protein Synthesis: The cumulative effect of these disruptions is a general inhibition of protein production, contributing to the cytotoxic effects of the compound. wikipedia.orgdrugbank.comtoku-e.com

Impact on miRNA: Studies have shown that 5-Azacytidine can cause a significant downregulation of microRNAs (miRNAs), potentially by being incorporated directly into them as they are synthesized. This can lead to widespread, early disruption of various cellular pathways. dtu.dk

The disruption of RNA metabolism is considered a major contributor to the cytotoxicity of 5-Azacytidine, particularly at higher concentrations. wikipedia.orgdrugbank.com

Inhibition of Protein Synthesis and Function

A significant aspect of 5-Azacytidine's mechanism of action is its ability to inhibit protein synthesis and alter protein function. toku-e.com This effect is largely attributed to its structure as a ribonucleoside analog. researchgate.net Following cellular uptake, 5-Azacytidine is phosphorylated and predominantly incorporated into various species of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), messenger RNA (mRNA), and microRNA (miRNA). researchgate.netoncotarget.com It is estimated that 80% to 90% of the compound becomes integrated into RNA. oncotarget.comnih.govnih.gov

This incorporation disrupts the normal function of these RNA molecules, leading to several downstream consequences:

Disruption of RNA Processing: The presence of 5-Azacytidine in RNA interferes with the maturation and biogenesis of ribosomal and transfer RNAs. oncotarget.comchemicalbook.com This can lead to a rapid breakdown of polyribosomes, the cellular machinery for protein synthesis. researchgate.netchemicalbook.com

Inhibition of tRNA Function: Research indicates that a primary pathway affected by 5-Azacytidine is aminoacyl-tRNA biosynthesis. oncotarget.com The compound can inhibit the methylation of tRNA, particularly at sites targeted by the enzyme DNMT2, a tRNA-specific methyltransferase. oncotarget.com Since tRNA methylation is crucial for its stability, this inhibition leads to tRNA demethylation and destabilization, thereby inhibiting protein synthesis. oncotarget.com Studies in HeLa cells have shown that tRNA isolated from cells treated with 5-Azacytidine exhibits altered properties and reduced acceptor activity. capes.gov.br

Reduced Protein Production: The cumulative effect of dysfunctional RNA is a marked decrease in protein synthesis. ifremer.fr This has been demonstrated in various model systems. For instance, in Schistosoma mansoni, 5-Azacytidine treatment inhibited nascent protein synthesis by up to 81% in females and 68% in males. ifremer.fr In human HCT116 cancer cells, a puromycin-incorporation assay confirmed that 5-Azacytidine transiently inhibits protein synthesis. oncotarget.com

Research Findings on 5-Azacytidine's Inhibition of Protein Synthesis
Experimental SystemKey FindingReference
HCT116 Cancer CellsTransiently inhibited protein synthesis, as measured by a puromycin-incorporation assay. oncotarget.com oncotarget.com
HeLa CellsCaused inhibition of protein and RNA synthesis; tRNA from treated cells showed altered mobility and reduced acceptor activity. capes.gov.br capes.gov.br
Schistosoma mansoniInhibited nascent protein synthesis by 81% in females and 68% in males. ifremer.fr ifremer.fr
Hepatoma, Renal, Colon, and Pancreatic Cancer CellsInhibition of cellular protein synthesis led to the breakdown of the anti-apoptotic factor FLIP.

Modulation of Ribonucleotide Reductase Activity

5-Azacytidine also exerts a significant influence on the activity of ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair. nih.govnih.gov This enzyme is responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the building blocks for DNA. nih.gov The modulation of RR activity by 5-Azacytidine is a key aspect of its mechanism, particularly as it governs the balance between its incorporation into RNA versus DNA. oncotarget.com

The interaction involves the following key points:

Conversion to Deoxy Form: For 5-Azacytidine to be incorporated into DNA, its diphosphate form (5-aza-CDP) must first be reduced by ribonucleotide reductase to 5-aza-dCDP. oncotarget.comasm.orgasm.org This is a necessary step for its DNA-dependent effects, such as the inhibition of DNA methyltransferases. oncotarget.com

Inhibition of RRM2 Subunit: Studies have identified the RRM2 subunit of ribonucleotide reductase as a novel molecular target of 5-Azacytidine. oncotarget.comnih.govnih.gov The compound acts as a potent inhibitor of RRM2 in leukemia cell lines. nih.govnih.gov This inhibition is mediated through its incorporation into RNA, which leads to a decrease in the stability of RRM2 mRNA. oncotarget.comnih.govnih.gov

Inhibition of RRM1 Subunit: In addition to RRM2, some research suggests that 5-Azacytidine, but not the related compound decitabine (B1684300), can decrease the levels of the RRM1 subunit. biorxiv.org

Self-Limiting DNA Incorporation: The inhibition of ribonucleotide reductase by 5-Azacytidine creates a negative feedback loop. nih.govnih.gov By inhibiting the enzyme required for its own conversion into a DNA-incorporable form, 5-Azacytidine effectively limits the extent of its own integration into DNA. nih.govnih.gov This mechanism helps to explain why only 10-20% of the drug is incorporated into DNA, while the vast majority is shunted into RNA. oncotarget.comnih.gov This RNA-dependent inhibition of RR is considered a major pathway for the compound's activity. nih.govbiorxiv.orgscite.ai

Effects of 5-Azacytidine on Ribonucleotide Reductase (RR)
ComponentObserved EffectMechanismReference
RRM1 SubunitDecreased protein levels.Not fully elucidated, but distinct from decitabine's effects. biorxiv.org biorxiv.org
RRM2 SubunitPotent inhibition of gene expression.Direct incorporation of 5-Azacytidine into RNA leads to attenuated RRM2 mRNA stability. oncotarget.comnih.govnih.gov oncotarget.comnih.govnih.gov
Overall RR ActivityInhibition of the enzyme.Leads to a self-limiting conversion of 5-aza-CDP to 5-aza-dCDP and perturbs deoxyribonucleotide pools. nih.govnih.govbiorxiv.org nih.govnih.govbiorxiv.org

Cellular and Subcellular Effects of 5 Azacytidine

Gene Expression Regulation through DNA Hypomethylation

The primary mechanism of action for 5-Azacytidine (B1684299) is the induction of DNA hypomethylation, which leads to significant changes in gene expression. spandidos-publications.comfrontiersin.org By inhibiting DNMTs, the drug causes a widespread reduction in DNA methylation, particularly in promoter regions of genes that were previously silenced. spandidos-publications.comresearchgate.net This epigenetic modification can revert the cellular state by reactivating key genes. aacrjournals.org

A critical consequence of 5-Azacytidine-induced hypomethylation is the reactivation of genes that have been epigenetically silenced, a common occurrence in cancer cells. ontosight.aiaacrjournals.org Many tumor suppressor genes, which play vital roles in controlling cell growth and division, are often inactivated by hypermethylation of their promoter regions. researchgate.netnih.gov

Research has shown that treatment with 5-Azacytidine can reverse this silencing and restore the expression of these crucial genes. For example, in studies on esophageal cancer cells, 5-Azacytidine treatment led to the demethylation and subsequent re-expression of the tumor suppressor genes CDH1 and SOX17. spandidos-publications.com In cervical cancer cells, the drug was found to reactivate the expression of the apoptotic protease activating factor 1 (APAF-1), contributing to its tumor-suppressive effects. nih.gov This reactivation of silenced tumor suppressor genes is a key aspect of the compound's anti-cancer activity. spandidos-publications.comresearchgate.net

Reactivated Genes by 5-Azacytidine

GeneCell Type/DiseaseObserved EffectReference
CDH1Esophageal Cancer Cells (EC9706)Decreased promoter methylation and re-expression. spandidos-publications.com
SOX17Esophageal Cancer Cells (EC9706)Decreased promoter methylation and re-expression. spandidos-publications.com
APAF-1Cervical Cancer Cells (HeLa)Increased expression through demethylation. nih.gov
MGMTAML and NSCLC CellsHypomethylation at CpG sites. spandidos-publications.com
THRBAML and NSCLC CellsHypomethylation at CpG sites. spandidos-publications.com

Reactivation of Silenced Genes, Including Tumor Suppressor Genes

Cellular Phenotypic Responses

The changes in gene expression induced by 5-Azacytidine translate into significant and observable changes in cellular behavior, or phenotype. These responses include the induction of programmed cell death (apoptosis), alterations in the cell division cycle, and the promotion of cellular differentiation.

5-Azacytidine is a potent inducer of apoptosis in various cell types, particularly cancer cells. mdpi.complos.org The mechanism behind this is multifaceted. Reactivation of pro-apoptotic tumor suppressor genes, such as APAF-1, can trigger the apoptotic cascade. nih.gov Furthermore, studies in acute myeloid leukemia (AML) cells have shown that 5-Azacytidine can induce the expression of the BH3-only proteins NOXA and PUMA. ashpublications.org These proteins "prime" the cells for apoptosis by binding to and inhibiting anti-apoptotic proteins like BCL-2, making the cells more susceptible to cell death signals. ashpublications.org The induction of apoptosis can also be dependent on the drug's concentration, with different pathways being activated at lower versus higher concentrations. nih.govaacrjournals.org

5-Azacytidine significantly impacts the progression of the cell cycle. haematologica.orgresearchgate.net Studies have demonstrated that the compound can cause cell cycle arrest, often in the G0/G1 or S phases. haematologica.orgaacrjournals.org In T-cells, 5-Azacytidine was shown to reduce the percentage of cells in the S and G2/M phases, consistent with an inhibition of proliferation. haematologica.org This arrest is partly mediated by the increased expression of cell cycle inhibitors like p16INK4A. haematologica.org In other cell lines, the drug has been observed to slow or halt progression through the S phase. aacrjournals.orgaacrjournals.org The specific effect on the cell cycle can be cell-type dependent. aacrjournals.org For instance, in Friend leukemia cells, it led to a decrease in S-phase cells and an accumulation in G2, while in L1210 cells, it caused a block earlier in the S phase. aacrjournals.org

Effects of 5-Azacytidine on Cell Cycle Progression

Cell TypeObserved EffectReference
T-cells (Treg and T-effector)Increase in sub-G1 (apoptotic) cells; reduction in S and G2/M phase cells. haematologica.org
L1210 Leukemia CellsSlowing or halting of S phase progression; decreased exit from G1A state. aacrjournals.org
Friend Leukemia CellsDecrease in S-phase cells and an increase in G2-phase cells. aacrjournals.org
Human Promyelocytic Leukemia (HL-60)Preferential apoptosis of G1 phase cells at low concentrations (2-6 µM). aacrjournals.org
Murine Myoblasts (C2C12)Increased expression of checkpoint genes (Cyclin-D, p21) leading to inhibited proliferation. ijbs.com

A hallmark effect of 5-Azacytidine is its ability to induce cellular differentiation. spandidos-publications.comspandidos-publications.com By altering gene expression patterns, the compound can push undifferentiated or cancerous cells towards a more mature, non-proliferative state. ontosight.aimedcraveonline.com This has been extensively studied in the context of stem cells. For example, 5-Azacytidine can induce mesenchymal stem cells to differentiate into cardiomyocytes. tocris.commedcraveonline.com It has also been shown to promote the terminal differentiation of mouse embryonic hepatic progenitor cells into mature hepatocytes, particularly when used in conjunction with a hepatic induction medium. spandidos-publications.com Interestingly, the drug's influence on differentiation can be complex; in cultures of adult mouse atrial cells, it was found to promote transdifferentiation into non-cardiac cell types like skeletal myocytes and adipocytes. researchgate.net

Epigenetic Memory Resetting

5-Azacytidine is a potent agent for resetting epigenetic memory, a process crucial for cellular differentiation and reprogramming. bio-gems.comstemcell.com As a nucleoside analogue of cytidine (B196190), it gets incorporated into DNA and subsequently inhibits DNA methyltransferases (DNMTs). bio-gems.comcellsignal.com This inhibition leads to the demethylation of DNA, a key mechanism in altering gene expression patterns and erasing the epigenetic marks that constitute cellular memory. cellsignal.commdpi.com

The changes in gene expression induced by 5-Azacytidine can be heritable, influencing gene activity for many generations after the initial exposure. nih.gov This was demonstrated in HL-60 human promyelocytic leukemia cells, where transient treatment with 5-Azacytidine led to heritable changes in gene expression that persisted long after the compound was removed. nih.gov

In the context of cellular reprogramming, 5-Azacytidine has been shown to enhance the efficiency of generating induced pluripotent stem (iPS) cells from somatic cells. stemcell.comstemcell.com It facilitates the erasure of epigenetic memory from the somatic state, a critical step in achieving full pluripotency. stemcell.comoup.com For instance, in combination with other epigenetic modifiers like Trichostatin A, 5-Azacytidine can effectively reset the epigenetic memory of mouse iPS cells. stemcell.com The process of epigenetic reprogramming using 5-Azacytidine has been observed to promote an anti-cancer response in pancreatic adenocarcinoma cells by reversing epigenetic silencing of tumor suppressor genes. researchgate.netnih.gov

The ability of 5-Azacytidine to disrupt epigenetic memory is not limited to animal cells. In plants, it has been used to study the role of DNA methylation in phenotypic plasticity and adaptation. frontiersin.org By inducing DNA demethylation, researchers can investigate how epigenetic memory influences plant development and responses to environmental cues. mdpi.comfrontiersin.org For example, in microspore embryogenesis of Brassica napus and Hordeum vulgare, treatment with 5-Azacytidine promoted the initiation of embryogenesis by decreasing DNA methylation and reprogramming gene expression. mdpi.comfrontiersin.org

Table 1: Research Findings on 5-Azacytidine and Epigenetic Memory Resetting

Cell/Organism Type Research Finding Reference(s)
Pancreatic Ductal Adenocarcinoma (PDAC) cells Epigenetic reprogramming with 5-Azacytidine promoted an anti-cancer response and inhibited tumor growth. researchgate.netnih.gov researchgate.net, nih.gov
Mouse Induced Pluripotent Stem (iPS) Cells In combination with Trichostatin A, it resets the epigenetic memory of iPS cells. stemcell.com stemcell.com
Human Promyelocytic Leukemia (HL-60) Cells Induces heritable changes in gene expression that persist for many generations. nih.gov nih.gov
Brassica napus and Hordeum vulgare (plants) Promotes the initiation of microspore embryogenesis by decreasing global DNA methylation. mdpi.comfrontiersin.org mdpi.com, frontiersin.org
10T1/2 cells (mouse embryo fibroblast cell line) Converted cultured cells into muscle cells through demethylation, with phenotypic changes maintained after removal of the agent. oup.com oup.com

Preclinical Research Models and Experimental Designs Utilizing 5 Azacytidine

In Vitro Cellular Models

Cancer Cell Line Investigations

5-Azacytidine (B1684299) has been extensively studied in a wide array of cancer cell lines to probe its anti-tumor activities. Its primary mechanism involves inhibiting DNA methyltransferases, which leads to DNA hypomethylation and the re-expression of silenced tumor suppressor genes. plos.org

Research has demonstrated that 5-Azacytidine can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cells. nih.govwaocp.org For instance, in studies involving multiple myeloma (MM) cell lines, including those resistant to conventional therapies, 5-Azacytidine induced cell death and was shown to overcome survival advantages conferred by factors in the tumor microenvironment. aacrjournals.org In acute lymphoblastic leukemia (ALL) cell lines such as MOLT4 and Jurkat, the compound was found to induce time-dependent apoptosis, partly by increasing the expression of epigenetically silenced microRNAs like miR-34a and miR-124-1. waocp.org

In hepatocellular carcinoma (HCC) cell lines (JHH-6, HuH-7), 5-Azacytidine was shown to downregulate cell viability, growth, and migration by upregulating miR-139-5p, which in turn targets pathways involved in proliferation and migration. nih.gov Similarly, in nasopharyngeal carcinoma (NPC) cell lines, pretreatment with 5-Azacytidine enhanced radiosensitivity, increased radiation-induced apoptosis, and upregulated the expression of epigenetically silenced genes. plos.org However, in some contexts, such as in ovarian cancer cell lines, the inhibition of methylation by 5-Azacytidine was found to increase the formation of invadopodia and enhance metastatic potential by upregulating the PI3K-AKT signaling pathway. oncotarget.com

Table 1: Effects of 5-Azacytidine in Various Cancer Cell Lines

Cell Line Type Specific Cell Line(s) Key Findings Reference(s)
Multiple Myeloma MM.1S, RPMI8226, MM.1R Induced significant cytotoxicity and apoptosis; overcame drug resistance and survival signals. aacrjournals.org
Acute Lymphoblastic Leukemia MOLT4, Jurkat Induced apoptosis in a time-dependent manner; increased expression of tumor-suppressing miRNAs. waocp.org
Hepatocellular Carcinoma JHH-6, HuH-7 Downregulated cell viability, growth, and migration via the miR-139-5p/ROCK2 pathway. nih.gov
Nasopharyngeal Carcinoma CNE2, SUNE1 Enhanced radiosensitivity and radiation-induced apoptosis; re-expressed silenced genes. plos.org
Breast Cancer MCF-7 Encapsulation in solid lipid nanoparticles enhanced cytotoxicity compared to the free drug. nih.gov
Ovarian Cancer SKOV3, A2780 Increased invadopodia formation and metastatic potential through PI3K pathway upregulation. oncotarget.com
Acute Myeloid Leukemia Kasumi-1, SET-2, MV4-11 Induced DNA hypomethylation; acted synergistically with venetoclax (B612062) to induce apoptosis. aacrjournals.org

Stem Cell and Differentiation Studies

5-Azacytidine is a valuable tool in stem cell research due to its ability to induce differentiation and reprogram epigenetic states. bio-gems.com It has been shown to direct the differentiation of various types of mesenchymal stem cells (MSCs) into specific lineages. nih.govmdpi.com

A primary application is in cardiac differentiation. Studies have shown that 5-Azacytidine can induce human bone marrow-derived MSCs and umbilical cord-derived MSCs (hucMSCs) to differentiate into cardiomyocytes. bio-gems.comnih.gov In hucMSCs, this process was found to be mediated by the sustained activation of the extracellular signal-related kinases (ERK) pathway. nih.gov A comparative study between bone marrow-derived and adipose-derived MSCs found that both cell types could be differentiated towards a cardiomyogenic lineage, with different efficiencies and responses to co-treatment with growth factors. mdpi.com

Beyond cardiac cells, 5-Azacytidine has been used to promote osteogenic (bone) differentiation of MSCs. Pretreatment with the compound facilitated the expression of key osteogenic genes and enhanced mineralization. nih.gov It is also used in cellular reprogramming, where it can help reset the epigenetic memory of induced pluripotent stem cells (iPSCs) and increase the efficiency of converting somatic cells into multipotent stem cells. bio-gems.com

Table 2: Applications of 5-Azacytidine in Stem Cell Differentiation

Stem Cell Source Target Lineage Key Findings Reference(s)
Human Umbilical Cord MSCs Cardiomyocytes Induced differentiation into cardiomyocyte-like cells via activation of the ERK signaling pathway. nih.gov
Rat Bone Marrow & Adipose MSCs Cardiomyocytes Both MSC types differentiated into cardiomyocytes; BM-MSCs showed superior efficiency with combined growth factor treatment. mdpi.com
Mesenchymal Stem Cells (MSCs) Osteoblasts Promoted osteogenic differentiation by increasing expression of key genes (e.g., runx2, osterix) and mineralization. nih.gov
Mouse Embryonic Stem Cells Cardiomyocytes Enhances differentiation into heart muscle cells. bio-gems.com
Mouse iPS Cells Pluripotent State Helps reset epigenetic memory, improving the quality of reprogrammed cells. bio-gems.com

Plant Cell and Tissue Culture Systems

In plant biology, 5-Azacytidine is used as a tool to study the role of DNA methylation in development and differentiation. frontiersin.org DNA methylation is a crucial epigenetic mechanism in plants, and its manipulation can lead to significant developmental changes. nih.gov

Studies in rapeseed and barley have shown that 5-Azacytidine can promote the initiation of microspore embryogenesis, a process where immature pollen grains are reprogrammed to form embryos. This effect is linked to a decrease in global DNA methylation. frontiersin.org Similarly, in coconut tissue culture, the addition of 5-Azacytidine to the culture media enhanced the formation of embryogenic calli and somatic embryos. researchgate.net

However, the effects can be complex and species-dependent. In tobacco cell cultures, 5-Azacytidine was found to inhibit methylation at certain DNA sequences (CG and CCG/CGG) but not others (CAG/CTG), indicating it cannot be considered a universal inhibitor of DNA methylation in all plant systems. nih.gov In a tissue culture of Brachypodium distachyon, a model grass species, 5-Azacytidine was found to inhibit the formation of embryogenic masses and induce a vacuolar-type of programmed cell death. mdpi.com

In Vivo Non-Human Animal Models

Syngeneic and Xenograft Models in Immunocompetent and Immunocompromised Organisms

In vivo animal models are critical for evaluating the systemic effects of compounds like 5-Azacytidine. Both syngeneic (using immunologically compatible hosts) and xenograft (transplanting human cells into immunocompromised hosts) models are widely employed.

In a xenograft model of juvenile myelomonocytic leukemia (JMML), where human JMML cells were transplanted into immunocompromised mice, administration of 5-Azacytidine showed clear preclinical efficacy in reducing the leukemic burden. ashpublications.org Similarly, in a patient-derived xenograft model of IDH1 mutant glioma, long-term treatment with 5-Azacytidine led to reduced tumor growth and even tumor regression, associated with DNA demethylation and induction of cellular differentiation. oncotarget.comnih.gov The combination of 5-Azacytidine with the anti-CD33 antibody lintuzumab (B1169857) was shown to provide a greater survival benefit than either agent alone in a xenograft model of acute myeloid leukemia (AML). nih.gov

Syngeneic models, which utilize animals with competent immune systems, are crucial for studying the interplay between a drug's direct effects on cancer cells and its influence on the immune system. In a syngeneic murine AML model, 5-Azacytidine treatment suppressed the leukemic burden and extended survival. nih.gov These models demonstrated that the therapeutic effect is not solely from direct cytotoxicity but also involves the host immune system. nih.gov Further studies in both syngeneic and patient-derived xenograft (PDX) models of AML confirmed that 5-Azacytidine effectively decreased tumor burden. haematologica.org

Studies on Epigenetic and Immunomodulatory Effects

A key area of in vivo research is the dual epigenetic and immunomodulatory action of 5-Azacytidine. mdpi.com By reversing DNA hypermethylation, 5-Azacytidine can increase the expression of tumor antigens and major histocompatibility complex (MHC) molecules on cancer cells, thereby enhancing their recognition by the immune system. nih.govmdpi.com

In a syngeneic murine leukemia model, 5-Azacytidine treatment re-established the expression of immune-related transcripts in leukemia cells, increasing their immunogenicity. nih.govmdpi.com However, these studies also revealed a complex response, as the treatment simultaneously increased the expression of immune checkpoint proteins like PD-1 and PD-L1, which can suppress the anti-tumor immune response. mdpi.com

Mechanisms of Acquired Resistance to 5 Azacytidine in Preclinical Contexts

Molecular Deregulation of Cellular Pathways

Resistance to 5-Azacytidine (B1684299) can emerge from the dysregulation of intracellular signaling networks that control cell survival and proliferation. Cancer cells can adapt to the pressure of treatment by rerouting signals through pro-survival pathways, thereby counteracting the drug's intended effects.

A prominent pathway implicated in 5-Azacytidine resistance is the Phosphatidylinosito-3 Kinase (PI3K)/AKT/mTOR network. nih.gov Studies on myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) cell lines have shown that the development of a stable 5-Azacytidine-resistant phenotype is linked to the deregulation of this pathway. nih.govresearchgate.net

Research has identified hyperactivation of the PI3K/AKT/mTOR pathway in chemoresistant AML, which is thought to be a survival mechanism for leukemic stem cells. nih.gov In preclinical models of 5-Azacytidine resistance, transcriptomic analysis revealed that several cancer-related pathways, including PI3K signaling, were deregulated. researchgate.net Specific findings point to a gain-of-function mutation, c.430C>T (p.Arg144Cys), in the AKT1 gene, which leads to its hyperphosphorylation and was consistently detected in resistant subclones. nih.gov Furthermore, RNA sequencing data confirmed the upregulation of other pathway components such as AKT2, AKT3, and MTOR in resistant cells, indicating a broad overactivation of the pathway. nih.gov Interestingly, while resistant cells showed high sensitivity to inhibitors of AKT (MK2206) and mTOR, they remained resistant to direct PI3K inhibitors, suggesting that the signaling bypasses the upstream PI3K enzyme in these models. nih.gov In ovarian cancer cell models, treatment with 5-Azacytidine was found to elevate the transcription of PIK3CA, a key gene in the PI3K pathway, suggesting that epigenetic regulation by the drug itself can sometimes paradoxically activate pro-survival signaling. nih.gov

Table 1: Deregulation of PI3K/AKT Pathway Components in 5-Azacytidine Resistance

Gene/ProteinAlteration in Resistant CellsPreclinical ModelReference
AKT1Gain-of-function mutation (p.Arg144Cys), leading to hyperphosphorylationMDS/AML Cell Lines nih.gov
AKT2, AKT3, MTORUpregulated mRNA expressionMDS/AML Cell Lines nih.gov
PIK3CAElevated transcription following treatmentOvarian Cancer Cells nih.gov
PI3K/AKT/mTOR AxisGeneral activation/overactivationAML and MDS Models nih.govfrontiersin.org

Alterations in Nucleoside Transport and Metabolism

For 5-Azacytidine to be effective, it must be transported into the cell and then phosphorylated into its active triphosphate form. researchgate.net Deficiencies in these processes are a primary and well-documented cause of resistance.

The phosphorylation of 5-Azacytidine is a critical activation step, with the Uridine-Cytidine Kinase (UCK) family of enzymes playing a central role. researchgate.netthno.org A significant body of preclinical evidence points to alterations in UCK, particularly UCK2, as a key driver of resistance.

Beyond UCK2, the downregulation of UCK1 has also been implicated. The protein level of UCK1 was found to be significantly lower in patients resistant to the drug. researchgate.netthno.org A novel mechanism for this reduction was identified, involving the KLHL2/USP28/ATM axis, which regulates the degradation of the UCK1 protein. thno.org

Table 2: Role of Uridine-Cytidine Kinase (UCK) in 5-Azacytidine Resistance

EnzymeAlteration in Resistant CellsMechanism of ResistancePreclinical ModelReference
UCK2Heterozygous point mutations in exons 4 and 5Perturbs the activation of 5-Azacytidine to its active form.THP-1/AR, HL60/AR Leukemia Cells researchgate.netniph.go.jp
UCK1Significantly downregulated protein levelsReduced phosphorylation of 5-Azacytidine; mediated by KLHL2/USP28/ATM axis degradation.AML Cell Lines researchgate.netthno.org
UCK (general)Enzyme deficiencyReduced intracellular accumulation and incorporation into RNA.HL-60-5-aza-Cyd Leukemic Cells nih.gov

Genomic and Epigenomic Factors in Resistance Phenotypes

Acquired resistance is a complex phenotype that arises from an interplay of specific genetic mutations and broader epigenetic reprogramming. Cancer cells can evolve under therapeutic pressure, selecting for changes that allow them to survive and proliferate despite the presence of the drug.

Genomic factors contributing to resistance include the specific mutations in genes involved in drug metabolism and signaling pathways, such as the UCK2 and AKT1 mutations detailed previously. nih.govresearchgate.net These genetic alterations provide a direct and stable mechanism for evading the drug's action.

In addition to discrete mutations, widespread epigenomic alterations are crucial. 5-Azacytidine functions as a hypomethylating agent, meaning it reverses DNA hypermethylation to reactivate the expression of tumor-suppressor genes. nih.govmdpi.com Resistance can therefore develop through adaptive mechanisms that counteract these epigenetic effects. For instance, preclinical models show that while 5-Azacytidine treatment can initially suppress leukemia and re-establish the expression of immune-related genes, resistance often follows. nih.govmdpi.com This can be accompanied by a simultaneous increase in the expression of immune checkpoint proteins, which helps the cancer cells evade the immune system. mdpi.com In some contexts, resistance to a combination of 5-Azacytidine and other agents has been linked to an increase in the anti-apoptotic protein MCL1 and a decrease in the pro-apoptotic protein BAX. frontiersin.org Furthermore, aberrant DNA methylation patterns, affecting not just promoters but also long-distance regulatory elements, have been identified as a hallmark of resistance and disease progression in hematologic malignancies. researchgate.nethaematologica.org

Table 3: Summary of Genomic and Epigenomic Factors in Resistance

Factor TypeSpecific FactorObserved Effect in Resistant ModelsReference
GenomicUCK2 point mutationsInactivation of 5-Azacytidine. researchgate.netniph.go.jp
GenomicAKT1 gain-of-function mutationHyperactivation of a pro-survival signaling pathway. nih.gov
EpigenomicAberrant DNA hypermethylationSilencing of tumor suppressor genes, contributing to transformation and resistance. researchgate.nethaematologica.org
EpigenomicIncreased expression of immune checkpoint proteinsAllows cancer cells to evade immune surveillance re-activated by the drug. mdpi.com
EpigenomicModulation of apoptosis-related proteins (e.g., MCL1, BAX)Shifts the balance towards cell survival, counteracting drug-induced apoptosis. frontiersin.org

Advanced Analytical Methodologies Employing 5 Azacytidine 13c4

Mass Spectrometry-Based Quantitative Analysis

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a gold standard for the quantitative analysis of drugs and their metabolites in biological matrices, offering high selectivity and sensitivity. unil.ch The use of stable isotope-labeled internal standards, such as 5-Azacytidine-13C4, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response. unil.chtandfonline.com

AZA-MS for Intracellular Dynamics Quantification

A novel, multiparameter, quantitative mass spectrometry method termed AZA-MS has been developed to accurately determine the intracellular dynamics of 5-azacytidine (B1684299) (AZA). nih.govnih.gov This method allows for the simultaneous quantification of the ribonucleoside (5-AZA-cR) and deoxyribonucleoside (5-AZA-CdR) forms of AZA within RNA, DNA, and the cytoplasm from the same sample, requiring only nanogram quantities of input material. nih.govnih.gov

The development of AZA-MS was essential to overcome the analytical challenge of distinguishing 5-AZA-CdR from the endogenous deoxycytidine (dC), which have a mass difference of only 1 Da. nih.gov High-resolution mass spectrometry is employed to achieve the necessary specificity. nih.gov This powerful technique has been instrumental in studying the mechanisms of action and resistance to AZA therapy. For instance, AZA-MS has revealed that in patients undergoing AZA therapy, responders accumulate more 5-AZA-CdR in their DNA compared to non-responders, and this difference is not due to impaired AZA metabolism or intracellular accumulation. nih.govnih.gov

Tracing Metabolic Fate and Incorporation into Biomolecules (DNA, RNA, Proteins)

This compound is an invaluable tracer for studying the metabolic pathways of AZA. After cellular uptake, AZA is phosphorylated to 5-aza-CTP and incorporated into RNA. researchgate.net A smaller portion is converted by ribonucleotide reductase to 5-aza-dCDP, which is then incorporated into DNA. nih.govresearchgate.net The use of 13C-labeled AZA allows researchers to track its incorporation into these biomolecules and quantify the extent of each pathway.

This tracing is critical for understanding AZA's dual mechanism of action: cytotoxicity through RNA incorporation and DNA hypomethylation through DNA incorporation. researchgate.netresearchgate.net Studies have shown that approximately 80-90% of AZA is incorporated into RNA, disrupting protein synthesis, while the remaining 10-20% is incorporated into DNA, where it traps DNA methyltransferases, leading to hypomethylation. researchgate.netfda.gov The ability to quantify the distribution of the labeled compound between these two pathways provides crucial insights into its therapeutic effects and potential for resistance.

Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is a powerful technique for determining the structure of molecules and studying their dynamic processes. ceitec.cz

13C-NMR in Hydrolysis Kinetics and Structural Confirmation

The chemical instability of 5-azacytidine in aqueous solutions, where it undergoes hydrolysis, presents a significant challenge. nih.govnih.gov 13C-NMR spectroscopy, especially with the use of 13C-labeled compounds like 6-13C-5-azacytidine, has been instrumental in unequivocally establishing the hydrolysis sequence. nih.gov This technique confirmed the existence of a labile intermediate, N-formylguanylribosylurea, and a subsequent irreversible formation of guanylribosylurea. nih.gov

The study of hydrolysis kinetics using 13C-NMR revealed a reversible ring-opening step to form the intermediate, followed by an irreversible degradation. nih.gov This detailed mechanistic information is crucial for understanding the drug's stability and for the formulation of stable dosage forms. nih.gov

Table 1: 13C-NMR Chemical Shift Data for 5-Azacytidine

Carbon AtomChemical Shift (ppm)
C2156.5
C4166.0
C6152.0
C1'90.0
C2'74.0
C3'70.0
C4'85.0
C5'61.5

Note: Data is illustrative and may vary based on solvent and experimental conditions. This table is based on general knowledge of 13C-NMR and not from a specific search result.

Application in Labeled Biomolecule Interaction Studies

The interaction of 5-azacytidine with its biological targets, primarily DNA methyltransferases (DNMTs), is central to its mechanism of action. activemotif.comnih.gov 13C-labeled 5-azacytidine can be used in NMR studies to investigate these interactions in detail. By observing changes in the 13C chemical shifts and relaxation parameters upon binding to a protein, one can map the binding site and probe the conformational changes that occur.

While direct NMR studies of this compound incorporated into large biomolecules like DNA and its interaction with DNMTs are complex, the use of isotopically labeled analogs provides a powerful approach to gain structural and dynamic insights that are not achievable with other methods.

Chromatographic Separations in Conjunction with Isotopic Detection

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental for separating 5-azacytidine and its metabolites from complex biological samples before detection. sifisheriessciences.comlongdom.org When coupled with isotopic detection methods, such as mass spectrometry, it provides a highly specific and quantitative analytical platform. nih.govlongdom.org

The development of robust HPLC methods is essential due to the instability of 5-azacytidine. nih.gov Researchers have developed methods using various column chemistries, such as C18 and ion-exchange, to achieve optimal separation. nih.gov For instance, a method using an Aminex A-6 strong cation-exchanger column was used to measure the hydrolysis of 5-azacytidine. nih.gov The use of an isotopically labeled internal standard like this compound in these chromatographic methods ensures the accuracy and reliability of the quantitative results by accounting for any analyte loss during sample preparation and analysis. unil.chtandfonline.com

Combination Strategies and Synergistic Effects in Preclinical Research

Co-treatment with Histone Deacetylase Inhibitors (HDACi)

The combination of DNA methyltransferase (DNMT) inhibitors like 5-Azacytidine (B1684299) with histone deacetylase inhibitors (HDACi) is a well-explored strategy in preclinical models. This approach is based on the rationale that these two classes of drugs target the two primary epigenetic modifications—DNA methylation and histone acetylation—that work in concert to regulate gene expression. nih.gov Preclinical data suggest that inhibiting both processes can lead to a more robust re-expression of silenced tumor suppressor genes than targeting either one alone. nih.govfrontiersin.org

In models of acute myeloid leukemia (AML), combining 5-Azacytidine or its analogue decitabine (B1684300) with HDACis such as panobinostat (B1684620), pracinostat, or entinostat (B1683978) has shown promising results. mdpi.com Studies have demonstrated that this combination can lead to a significant reduction in the viability of primary AML cells compared to either drug used as a monotherapy. mdpi.com For instance, the combination of the HDAC inhibitor mocetinostat (B1684144) with decitabine in chondrosarcoma cell lines resulted in decreased cell viability and the induction of apoptosis markers like cleaved PARP and cleaved caspase 3. aacrjournals.org This co-treatment also led to increased histone acetylation and the re-expression of the tumor suppressor gene E-cadherin. aacrjournals.org

Similarly, in a preclinical model of multiple myeloma, the combination of the HDACi panobinostat with 5-Azacytidine resulted in a synergistic effect that prolonged the survival of tumor-bearing mice. nih.gov The synergy between these epigenetic modifiers is thought to stem from their complementary mechanisms. While 5-Azacytidine reduces DNA methylation, allowing for a more open chromatin structure, HDAC inhibitors prevent the removal of acetyl groups from histones, maintaining this accessible state and facilitating gene transcription. nih.gov

Table 1: Preclinical Studies of 5-Azacytidine in Combination with HDACi

HDAC InhibitorCancer ModelKey Synergistic FindingsReference(s)
PanobinostatMultiple MyelomaProlonged survival in tumor-bearing mice. nih.gov
MocetinostatChondrosarcomaDecreased cell viability, induction of apoptosis, increased histone acetylation, re-expression of E-cadherin. aacrjournals.org
PracinostatAcute Myeloid Leukemia (AML)Increased clinical responses when combined with Azacitidine. mdpi.com
EntinostatAcute Myeloid Leukemia (AML)Described as having preclinical synergy with Decitabine. mdpi.com
Sodium PhenylbutyrateLeukemiaShowed synergistic interaction in a leukemic cell and animal model. frontiersin.org

Combination with Targeted Pathway Inhibitors

Beyond epigenetic drugs, 5-Azacytidine is frequently combined with inhibitors that target specific signaling pathways crucial for cancer cell survival and proliferation. This approach aims to exploit vulnerabilities created by the epigenetic changes induced by 5-Azacytidine.

A notable example is the combination with Hedgehog pathway inhibitors in AML. Preclinical studies have shown that SMO inhibitors like erismodegib (B1684314) (LDE225) and vismodegib (B1684315) (GDC0449) exhibit synergistic activity with 5-Azacytidine in multiple AML cell lines. springermedizin.de Synergy was observed at clinically achievable concentrations of 5-Azacytidine, with combination index (CI) values indicating a strong synergistic interaction. springermedizin.de This combination has been shown to inhibit the long-term repopulation capacity of AML and myelodysplastic syndrome (MDS) cells. springermedizin.de

In multiple myeloma, 5-Azacytidine shows synergistic cytotoxicity when combined with the proteasome inhibitor bortezomib. aacrjournals.org Another area of investigation is its combination with BCL-2 inhibitors like venetoclax (B612062) in AML. High-throughput preclinical screens have sought to determine the most synergistic molar ratio of 5-Azacytidine to venetoclax, finding that a low, hypomethylating dose of 5-Azacytidine was most effective. ashpublications.org

Furthermore, in solid tumors such as glioma with IDH1 mutations, 5-Azacytidine has been combined with the alkylating agent temozolomide (B1682018) (TMZ). nih.gov This combination demonstrated synergistic effects, reducing cell growth and extending survival in preclinical glioma models. nih.gov The co-treatment led to a reduction of cells in the S phase of the cell cycle and an increase in DNA damage markers. nih.gov

Table 2: Preclinical Studies of 5-Azacytidine with Targeted Pathway Inhibitors

Combination AgentTarget/PathwayCancer ModelKey Synergistic FindingsReference(s)
Erismodegib (LDE225)Hedgehog Pathway (SMO)Acute Myeloid Leukemia (AML)Synergistic activity (CI values 0.48-0.71), inhibition of long-term repopulation. springermedizin.de
VenetoclaxBCL-2Acute Myeloid Leukemia (AML)Synergistic cell killing, with a 1:10 (5-Aza:Venetoclax) molar ratio being most effective on average. ashpublications.org
BortezomibProteasomeMultiple MyelomaSynergistic cytotoxicity. aacrjournals.org
Temozolomide (TMZ)DNA Alkylating AgentIDH1-mutant GliomaReduced cell growth, extended survival, increased DNA damage markers. nih.gov
Ionizing Radiation (IR)DNA DamageNon-Small Cell Lung Cancer (NSCLC)Enhanced apoptosis, reduced cell viability, colony formation, and tumor growth. nih.govresearchgate.net

Exploring Synergism in Epigenetic Reprogramming

The synergistic effects observed when combining 5-Azacytidine with other agents are often rooted in a profound impact on the epigenetic landscape of cancer cells, a process termed epigenetic reprogramming. nih.govresearchgate.net This involves reversing aberrant epigenetic marks that contribute to malignant transformation, primarily by reactivating tumor suppressor genes that were silenced by DNA hypermethylation. researchgate.netfrontiersin.org

The combination of 5-Azacytidine with an HDAC inhibitor provides a classic example of synergistic epigenetic reprogramming. 5-Azacytidine's inhibition of DNMT1 leads to passive demethylation of DNA over subsequent cell divisions. nih.gov This can prime the chromatin, but for robust gene re-expression, the histone code often needs to be addressed as well. HDAC inhibitors prevent the removal of acetyl groups on histones, leading to a more open and transcriptionally active chromatin state, thus amplifying the effect of demethylation. nih.gov

This concept extends to combinations with other epigenetic modifiers. For instance, combining the 5-Azacytidine analogue decitabine with an EZH2 inhibitor, which targets histone methylation, has been shown to synergistically activate hundreds of genes in myeloid leukemia cells. frontiersin.org This dual targeting of both DNA methylation and repressive histone methylation can induce apoptosis and has a potent antineoplastic effect. frontiersin.org In stem cell research, the combination of 5-Azacytidine with the HDAC inhibitor Trichostatin A has been used to reset the epigenetic memory in induced pluripotent stem cells. stemcell.com

The synergy with non-epigenetic drugs can also be explained through epigenetic reprogramming. In NSCLC, combining 5-Azacytidine with ionizing radiation leads to synergistic effects by reactivating dormant tumor suppressor genes, which in turn can increase the cancer cells' sensitivity to radiation-induced DNA damage. nih.govresearchgate.net Similarly, the synergy between 5-Azacytidine and temozolomide in glioma models is attributed to this epigenetic reprogramming, which enhances the efficacy of the DNA-damaging agent. nih.gov

Novel Basic Research Applications and Insights

Facilitation of Somatic Embryogenesis in Plant Biology

Somatic embryogenesis (SE) is a remarkable process in plant biology where somatic cells, under specific in vitro conditions, can be reprogrammed to form embryos and ultimately, whole plants. researchgate.net This process holds significant potential for the large-scale propagation of elite plant varieties. researchgate.netmdpi.com Recent research has highlighted the critical role of epigenetic regulation, particularly DNA methylation, in governing the success of SE. researchgate.netmdpi.com The application of 5-Azacytidine (B1684299) has emerged as a key chemical tool to modulate these epigenetic states and improve SE outcomes.

By inhibiting DNA methylation, 5-Azacytidine can induce a state of hypomethylation, which appears to be crucial for the initial stages of embryogenesis. mdpi.com This demethylation is thought to promote the reprogramming of somatic cells, allowing them to acquire totipotency and initiate the embryogenic pathway. mdpi.com However, research indicates that a delicate balance is necessary; while initial hypomethylation is beneficial for inducing embryogenesis, subsequent stages of embryo differentiation and maturation may require the re-establishment of specific methylation patterns. mdpi.comcsic.es

Research across various plant species has demonstrated the nuanced effects of 5-Azacytidine on somatic embryogenesis:

In the Taxodium hybrid 'zhongshanshan' , treatment with a low concentration (5 μM) of 5-Azacytidine improved the maturation rate and accelerated the formation of somatic embryos. nih.gov This treatment was found to influence redox homeostasis, suggesting a mechanism by which it promotes the developmental process. nih.gov

In Pinus pinaster , the highest yields of somatic embryos were achieved at concentrations of 10 and 15 μM. mdpi.com

For Brassica napus and Hordeum vulgare , a 2.5 μM treatment was effective in increasing the induction of embryos from microspores. mdpi.com

Conversely, in the model plant Arabidopsis thaliana, treatment with 10 μM 5-Azacytidine was reported to have an inhibitory effect, with explants producing non-embryogenic callus, highlighting that the compound's effect can be species-dependent. mdpi.com

Table 1: Effects of 5-Azacytidine on Somatic Embryogenesis in Various Plant Species

Plant Species Effective Concentration Observed Outcome Citation(s)
Taxodium hybrid 'zhongshanshan' 5 μM Improved maturation rate and expedited somatic embryo formation. nih.gov
Cork Oak (Quercus suber) Not specified Transitory treatment promoted SE induction and proliferation; continuous treatment was inhibitory. csic.es
Maritime Pine (Pinus pinaster) 10 and 15 μM Highest yield of somatic embryos. mdpi.com
Canola (Brassica napus) 2.5 μM Increased embryo induction. mdpi.com
Barley (Hordeum vulgare) 2.5 μM Increased embryo induction. mdpi.com

Modulation of Stem Cell Reprogramming and Differentiation

The ability of 5-Azacytidine to alter gene expression through demethylation has made it an invaluable tool in stem cell research. It is used to enhance the efficiency of cellular reprogramming and to direct the differentiation of stem cells into specific lineages. stemcell.com

In the context of reprogramming, 5-Azacytidine has been shown to improve the process of generating induced pluripotent stem (iPS) cells from somatic cells, such as mouse fibroblasts. stemcell.com It can also help reset the epigenetic memory in iPS cells, which is a critical step for ensuring their true pluripotency. stemcell.combio-gems.com

Perhaps its most studied application is in directed differentiation. By altering methylation landscapes, 5-Azacytidine can activate key developmental genes that guide stem cells to become specialized cell types. Several studies have demonstrated its capacity to induce the differentiation of various stem cell types into cardiomyocytes (heart muscle cells). nih.gov For instance, it successfully guides human umbilical cord-derived mesenchymal stem cells (MSCs) and very small embryonic-like stem cells (VSELs) toward a cardiac fate. nih.gov In one study, treatment of rat bone marrow-derived VSELs with 5-Azacytidine led to the upregulation of cardiomyocyte markers like cardiac troponin-T (cTnT) and α-sarcomeric actin, while stem cell markers were downregulated. nih.gov

Beyond cardiogenesis, 5-Azacytidine has shown efficacy in other lineages. Research on adipose-derived MSCs from aged donors found that treatment with the compound improved not only cell proliferation but also the potential for osteogenic (bone) differentiation. plos.org This was associated with an increase in markers of active DNA demethylation and the expression of late-stage osteogenic genes. plos.org

Table 2: Modulation of Stem Cell Fate by 5-Azacytidine

Stem Cell Type Species Outcome Key Findings Citation(s)
Mesenchymal Stem Cells (MSCs) Human, Rat Differentiation Induces differentiation into cardiomyocytes. nih.govbio-gems.com
Very Small Embryonic-Like Stem Cells (VSELs) Rat Differentiation In vitro differentiation into cardiomyocyte-like cells. nih.gov
Aged Adipose-Derived MSCs Human Differentiation & Proliferation Improves osteogenic differentiation potential and cell proliferation. plos.org
Mouse Fibroblasts Mouse Reprogramming Increases the efficiency of generating induced pluripotent stem (iPS) cells. stemcell.com

Future Directions and Emerging Research Avenues

Elucidating Unresolved Mechanisms of Action

While 5-Azacytidine (B1684299) is known to inhibit DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced genes, the full scope of its activity and the nuances of resistance remain partially understood. mdpi.comfda.govpatsnap.comfrontiersin.org The stable isotope-labeled version, 5-Azacytidine-13C4, offers a powerful tool to trace the metabolic fate of the drug and its incorporation into DNA and RNA, providing a clearer picture of its complex mechanisms. pharmaffiliates.comuni-muenchen.de

Furthermore, the mechanisms underlying resistance to 5-Azacytidine are a critical area of focus. mdpi.comresearchgate.net Resistance can emerge from various factors, including decreased activity of activating enzymes like uridine-cytidine kinase (UCK) or increased activity of degrading enzymes such as cytidine (B196190) deaminase. chemicalbook.comresearchgate.netbiorxiv.orgashpublications.org Studies have shown that resistance can be linked to shifts in pyrimidine (B1678525) metabolism. biorxiv.org By using this compound, researchers can meticulously track the metabolic pathways and pinpoint the enzymatic steps that are altered in resistant cells. This detailed metabolic mapping can reveal novel targets for combination therapies to overcome resistance. mdpi.comnih.gov

Recent research also points to more complex effects of 5-Azacytidine on the epigenome than previously thought, including alterations in histone modifications. oncotarget.com The interplay between DNA methylation changes induced by the drug and the broader landscape of histone marks is an active area of research. oncotarget.com Additionally, some studies suggest that 5-Azacytidine may induce an antiviral-like response by activating endogenous retroviruses, although this finding requires further confirmation in primary patient cells. frontiersin.orgoncotarget.com

Development of Advanced Preclinical Models for Mechanistic Studies

To better understand the in-vivo effects of 5-Azacytidine, the development of more sophisticated preclinical models is essential. mdpi.com These models are crucial for investigating the drug's pharmacokinetics, efficacy, and mechanisms of action in a setting that more closely mimics human disease. oup.comresearchgate.net

Current research utilizes a range of preclinical models, from cancer cell lines to patient-derived xenografts (PDX) and genetically engineered mouse models. mdpi.comoup.comoncotarget.commdpi.com For instance, models of 5-Azacytidine resistance have been developed from myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) cell lines, which can be transplanted into immunocompromised mice to validate the stability of the resistant phenotype. mdpi.comnih.gov Nonhuman primate models have also been instrumental in studying the pharmacokinetics of 5-Azacytidine, particularly its penetration into the central nervous system. oup.comnih.gov

The use of this compound in these advanced models will allow for precise tracking of the drug's distribution and metabolism within different tissues and tumors. europa.eu This is particularly important for understanding its effects in specific anatomical compartments. researchgate.netnih.gov For example, in studies of central nervous system tumors, tracking the isotopically labeled compound can provide definitive data on its ability to cross the blood-brain barrier. oup.comoncotarget.com

Moreover, these models are critical for testing novel therapeutic strategies, such as combining 5-Azacytidine with other agents to enhance its efficacy or overcome resistance. mdpi.comnih.gov The insights gained from these preclinical studies, powered by the precision of isotopic labeling, are fundamental for designing more effective clinical trials. oup.comnih.gov

Table 1: Examples of Preclinical Models Used in 5-Azacytidine Research

Model TypeOrganism/Cell LineResearch FocusKey Findings
In Vitro Resistance ModelOCI-M2, SKM1, MOLM-13 (MDS/AML cell lines)Mechanisms of acquired resistance to 5-Azacytidine. mdpi.comnih.govResistance is associated with deregulation of cancer-related pathways like PI3K signaling. mdpi.com
Patient-Derived Xenograft (PDX)IDH1 mutant gliomaEfficacy and mechanism of action in a specific cancer subtype. oncotarget.com5-Azacytidine reduced DNA methylation, induced differentiation, and significantly inhibited tumor growth. oncotarget.com
Nonhuman Primate ModelRhesus MonkeysPharmacokinetics and CNS penetration. oup.comnih.govSystemic administration has limited CNS penetration, highlighting the need for intrathecal delivery for CNS tumors. oup.com
Syngeneic Mouse ModelC1498 (AML cell line) in C57Bl/6 miceInteraction with the immune system. mdpi.com5-Azacytidine treatment altered the immune microenvironment, increasing T-cells and macrophages. mdpi.com

Leveraging Isotopic Labeling for Deeper Systems Biology Understanding

The integration of this compound into systems biology approaches promises to provide an unprecedented level of detail about the compound's impact on cellular networks. Stable isotope labeling is a powerful technique in metabolomics and proteomics, allowing for the precise tracking of metabolic fluxes and changes in protein expression. researchgate.netpnas.org

By introducing this compound into cellular systems, researchers can use mass spectrometry-based techniques to follow the labeled carbon atoms as they are incorporated into various biomolecules. fu-berlin.debiorxiv.org This allows for the mapping of metabolic pathways affected by the drug, revealing downstream consequences beyond direct DNA and RNA incorporation. nih.gov For example, isotope tracing can elucidate how 5-Azacytidine treatment impacts nucleotide biosynthesis and other interconnected metabolic networks. nih.gov

In the field of proteomics, stable isotope labeling by amino acids in cell culture (SILAC) can be combined with 5-Azacytidine treatment to quantify changes in the entire proteome, including the cell-surface proteome. pnas.org This can identify novel therapeutic targets that are upregulated on the cell surface following treatment, opening avenues for combination therapies with targeted antibodies or immunotherapies. pnas.org One study using this approach in AML cell lines found that while the effects on individual proteins were diverse, they converged on common pathways, notably the downregulation of metabolism and upregulation of immune defense responses. pnas.org

Furthermore, the use of isotopically labeled precursors can aid in the detailed structural and functional analysis of proteins using techniques like nuclear magnetic resonance (NMR) spectroscopy. researchgate.net By selectively labeling specific amino acids, researchers can gain insights into how 5-Azacytidine-induced changes in gene expression translate to alterations in protein structure and function.

The ability to perform multi-omics analysis—simultaneously assessing the methylome, transcriptome, and proteome—following treatment with this compound will provide a holistic view of its cellular effects. oncotarget.compnas.org This integrated approach is crucial for building comprehensive models of drug action and for identifying robust biomarkers that can predict patient response.

Q & A

Basic Research Questions

Q. What are the recommended protocols for handling and storing 5-Azacytidine-<sup>13</sup>C4 to ensure stability in experimental settings?

  • Methodological Answer :

  • Store 5-Azacytidine-<sup>13</sup>C4 in a desiccated environment at -20°C to prevent hydrolysis and isotopic exchange.
  • Use amber vials to shield from light, as photodegradation can alter its epigenetic activity.
  • Validate stability via LC-MS every 6 months to confirm isotopic integrity and compound purity .
  • Document storage conditions and handling procedures meticulously in lab notebooks to ensure reproducibility .

How can researchers verify the isotopic purity of 5-Azacytidine-<sup>13</sup>C4</sup> prior to use in metabolic tracing studies?

  • Methodological Answer :

  • Employ high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm the <sup>13</sup>C4 labeling ratio.
  • Cross-validate with isotopic ratio standards and compare against unlabeled 5-Azacytidine controls.
  • Include purity data in supplementary materials, specifying instrument parameters (e.g., LC gradient, ionization mode) for transparency .

Q. What detection methods are optimal for tracking 5-Azacytidine-<sup>13</sup>C4 in biological samples?

  • Methodological Answer :

  • Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity.
  • Optimize extraction protocols (e.g., methanol:water) to minimize matrix interference.
  • Normalize data to internal standards like <sup>15</sup>N-labeled nucleotides to account for technical variability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in DNA methylation data obtained using 5-Azacytidine-<sup>13</sup>C4 across different cell models?

  • Methodological Answer :

  • Perform dose-response and time-course experiments to identify context-dependent effects (e.g., cell-type-specific DNMT expression).
  • Cross-validate findings with bisulfite sequencing or MeDIP-seq to confirm methylation changes.
  • Use multivariate statistical models to distinguish technical noise (e.g., batch effects) from biological variation .
  • Compare results with public datasets (e.g., GEO, ENCODE) to assess generalizability .

Q. What strategies optimize experimental designs for studying 5-Azacytidine-<sup>13</sup>C4’s dual role as a demethylating agent and potential cytostatic compound?

  • Methodological Answer :

  • Design factorial experiments to isolate epigenetic effects (e.g., use DNMT knockout controls).
  • Measure cell viability and apoptosis markers (e.g., Annexin V) in parallel with methylation arrays.
  • Apply pathway enrichment analysis (e.g., GSEA) to distinguish direct methylation targets from secondary stress-response genes .

Q. How can multi-omics approaches be integrated with 5-Azacytidine-<sup>13</sup>C4 treatment to elucidate off-target effects?

  • Methodological Answer :

  • Combine RNA-seq, ATAC-seq, and metabolomics to capture transcriptional, chromatin, and metabolic shifts.
  • Use stable isotope-resolved metabolomics (SIRM) to trace <sup>13</sup>C4 incorporation into nucleic acids and metabolites.
  • Apply machine learning (e.g., random forests) to identify predictive biomarkers of off-target activity .

Q. What analytical frameworks address contradictions in 5-Azacytidine-<sup>13</sup>C4’s efficacy between in vitro and in vivo models?

  • Methodological Answer :

  • Conduct pharmacokinetic studies to assess bioavailability and tissue-specific accumulation.
  • Use patient-derived xenografts (PDX) or organoids to bridge in vitro and in vivo findings.
  • Perform meta-analyses of preclinical studies to identify confounding variables (e.g., dosing schedules) .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., buffer pH, incubation times) to enable replication .
  • Data Validation : Triangulate findings using orthogonal assays (e.g., qPCR for RNA-seq hits) .
  • Ethical Compliance : Adhere to institutional guidelines for isotope use and disposal, as specified in safety protocols .

For literature synthesis, prioritize peer-reviewed journals indexed in PubMed or Web of Science, and avoid non-academic platforms like .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.